5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one is a heterocyclic compound that features a unique combination of a tetrazole ring and a pyranoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a tetrazole derivative with a suitable indole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated sites.
Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the development of new drugs or therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one involves its interaction with specific molecular targets. The tetrazole ring and the pyranoindole structure can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Tetrazol-5-yl)phenylboronic acid: Another compound featuring a tetrazole ring, used in similar applications.
2-(Tetrazol-5-yl)phenylboronic acid:
4-(5-oxopyrazolidin-3-yl)phenylboronic acid: A related compound with a different heterocyclic structure.
Uniqueness
5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one is unique due to its combination of a tetrazole ring and a pyranoindole structure. This unique combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
91120-24-0 |
---|---|
Molecular Formula |
C13H9N5O2 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
5-methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4-one |
InChI |
InChI=1S/C13H9N5O2/c1-18-9-5-3-2-4-7(9)12-10(18)11(19)8(6-20-12)13-14-16-17-15-13/h2-6H,1H3,(H,14,15,16,17) |
InChI Key |
JICGZHZRLNSLJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)C(=CO3)C4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.